Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate
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Overview
Description
Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with hydroxy, methoxy, and oxo groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentanone derivative with methanol in the presence of an acid catalyst to introduce the methoxy group. The hydroxy and oxo groups can be introduced through subsequent oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The oxo group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the hydroxy and methoxy groups.
Methyl 1-methyl-2-oxocyclopentane-1-carboxylate: Similar structure with a methyl group instead of a hydroxy group.
Uniqueness
Methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the cyclopentane ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
112381-72-3 |
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Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 1-hydroxy-2-methoxy-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-12-6-3-5(9)4-8(6,11)7(10)13-2/h6,11H,3-4H2,1-2H3 |
InChI Key |
HEQNYMSHVPDNQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)CC1(C(=O)OC)O |
Origin of Product |
United States |
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